2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Select 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid for its non-negotiable N1-acetic acid pharmacophore, essential for potent aldose reductase (AKR1B1) inhibition (IC50 down to 0.035 µM). This scaffold enables dual AKR1B1/ROS inhibitor design and rapid JNK inhibitor library synthesis via amide coupling. Generic analogs lacking the free acetic acid moiety show drastically reduced target engagement. Standard purity is ≥98%, shipped at ambient temperature. Choose this building block to ensure target specificity in diabetic complication and cancer programs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 81745-21-3
Cat. No. B1340355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid
CAS81745-21-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C11H11NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15)
InChIKeyLQGIKCCIECNYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid (CAS 81745-21-3): Baseline Procurement Overview


2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (CAS 81745-21-3) is a heterocyclic organic compound belonging to the 3,4-dihydroquinolin-2(1H)-one class, characterized by an N1-acetic acid functional group that is crucial for its bioactivity [1]. With a molecular weight of 205.21 g/mol and an XLogP3-AA value of 0.8, this compound is primarily utilized as a building block in medicinal chemistry and organic synthesis [2]. Its synthetic accessibility via alkylation of 3,4-dihydro-2(1H)-quinolinone followed by hydrolysis is well-established, making it a versatile intermediate for constructing more complex bioactive molecules . The compound is available from multiple suppliers in purities ranging from 95% to 98%, with standard storage at room temperature .

Why 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid Cannot Be Substituted with Generic 3,4-Dihydroquinolin-2(1H)-ones


Generic substitution of 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid with other 3,4-dihydroquinolin-2(1H)-one derivatives is scientifically unsound because the N1-acetic acid moiety is a non-negotiable pharmacophore for key biological activities [1]. Structure-activity relationship (SAR) studies unequivocally demonstrate that esterification of this acetic acid group, substitution with an alpha-methyl group, or insertion of an additional methylene unit drastically reduces inhibitory potency against aldose reductase (AKR1B1) [2]. Furthermore, the dual inhibition of AKR1B1 and reactive oxygen species (ROS), which is critical for addressing diabetic complications, is contingent upon the presence of both the N1-acetic acid and specific phenolic hydroxyl groups—features absent in many generic analogs [3]. Therefore, substituting this compound with a close analog lacking the free acetic acid moiety will result in significant loss of target engagement and therapeutic potential, invalidating the experimental or industrial outcome.

Quantitative Differentiation of 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid: Direct Comparative Data for Scientific Procurement


N1-Acetic Acid Moiety Confers Aldose Reductase Inhibitory Potency vs. Ester and Extended-Chain Analogs

The free N1-acetic acid group of 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid is essential for aldose reductase (AKR1B1) inhibitory activity. In a direct comparative SAR study, the 1-acetic acid derivatives (compounds 9a-e) exhibited IC50 values ranging from 0.45 to 6.0 µM in a rat lens aldose reductase assay [1]. In contrast, esterification of the acetic acid moiety, introduction of an alpha-methyl group, or extension by an additional methylene unit led to a marked reduction in potency [1]. This quantifies the functional superiority of the free acid for this target class.

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Derivatization Yields JNK Kinase Inhibitors with Defined Potency Ranges

While 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid itself is a building block, its derivatization via amide coupling generates potent inhibitors of c-Jun N-terminal kinases (JNK1, JNK2, JNK3). A series of derivatives demonstrate target-specific potency: N-(4-methyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide inhibits JNK3 with an IC50 of 25 nM [1]; N-(4-cyano-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide exhibits IC50 < 100 nM against JNK1, JNK2, and JNK3 [2]; and methyl 4-methyl-2-(2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamido)thiophene-3-carboxylate shows IC50 values of 78 nM (JNK1), 703 nM (JNK2), and 125 nM (JNK3) [3]. These data demonstrate that the core scaffold can be elaborated to achieve low nanomolar potency across JNK isoforms.

JNK Kinase Inhibition Inflammatory Signaling Kinase Profiling

Physicochemical Properties Favor Drug-Likeness and Synthetic Tractability Over Generic Scaffolds

The compound possesses a calculated XLogP3-AA of 0.8, a molecular weight of 205.21 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. These parameters place it well within Lipinski's Rule of Five for drug-likeness. In comparison, many alternative 3,4-dihydroquinolin-2(1H)-one scaffolds lack the polar acetic acid handle, resulting in higher logP values and reduced aqueous solubility, which can hinder biological evaluation [2]. The presence of the carboxylic acid group provides a versatile synthetic handle for amide bond formation, enabling rapid diversification, whereas non-functionalized analogs require additional synthetic steps for derivatization.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Route is Well-Established and Reproducible, Reducing Procurement Risk

The synthesis of 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid proceeds via a straightforward two-step sequence: alkylation of 3,4-dihydro-2(1H)-quinolinone with a halo ester, followed by ester hydrolysis . This route is well-documented and does not require exotic reagents or harsh conditions. In contrast, the synthesis of other quinolinone acetic acid derivatives with complex substitution patterns often involves multi-step sequences with lower overall yields and more variable purity profiles [1]. The simplicity and reproducibility of the synthetic route translate to more reliable supply chains and consistent batch-to-batch quality, a critical factor for long-term research projects.

Organic Synthesis Process Chemistry Supply Chain Reliability

High-Impact Research and Industrial Scenarios for 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid (CAS 81745-21-3)


Development of Dual AKR1B1/ROS Inhibitors for Diabetic Complications

Use 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid as the core scaffold for designing dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS). As demonstrated in SAR studies, the N1-acetic acid moiety is critical for AKR1B1 inhibition (IC50 values of 0.45-6.0 µM for the 1-acetic acid series in rat lens assay) [1]. Further elaboration at the 6-position with a hydroxybenzamido group can yield compounds with potent dual activity, such as compound 8a (IC50 = 0.035 µM against AKR1B1) [2]. This approach is directly applicable to therapeutic programs for diabetic cataracts, neuropathy, and nephropathy.

Synthesis of JNK Kinase Inhibitor Libraries for Inflammation and Oncology Research

Employ this compound as a key building block for the rapid generation of JNK kinase inhibitor libraries via amide coupling. Derivatization of the acetic acid group with substituted thiophene amines yields compounds with low nanomolar IC50 values against JNK1 (78 nM), JNK2 (703 nM), and JNK3 (25 nM) [3][4]. This synthetic strategy is ideal for hit-to-lead optimization in programs targeting inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) and cancers where JNK signaling is dysregulated.

Construction of Focused Quinolinone Libraries for Phenotypic Screening

Utilize the compound as a versatile scaffold for the parallel synthesis of focused quinolinone libraries. The free carboxylic acid allows for direct diversification via amide bond formation with a wide range of amines, enabling the exploration of chemical space around the 3,4-dihydroquinolin-2(1H)-one core . This approach is well-suited for phenotypic screening campaigns where the goal is to identify novel modulators of under-explored biological pathways without prior target bias. The compound's favorable physicochemical properties (XLogP3-AA = 0.8) ensure that resulting amide derivatives generally maintain drug-like characteristics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.